molecular formula C19H24N2O5 B4304878 Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate

Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate

Cat. No.: B4304878
M. Wt: 360.4 g/mol
InChI Key: IGKVQKLZNRUZDG-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(aminocarbonyl)piperidin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core and the subsequent functionalization of the piperidine ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(aminocarbonyl)piperidin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Ethyl 2-{[4-(aminocarbonyl)piperidin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-3-25-19(23)17-14-10-13(24-2)4-5-15(14)26-16(17)11-21-8-6-12(7-9-21)18(20)22/h4-5,10,12H,3,6-9,11H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKVQKLZNRUZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate
Reactant of Route 3
Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate
Reactant of Route 4
Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate
Reactant of Route 5
Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-benzofuran-3-carboxylate

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